molecular formula C7H14ClNO B3034642 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride CAS No. 2007919-17-5

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride

Cat. No.: B3034642
CAS No.: 2007919-17-5
M. Wt: 163.64
InChI Key: RGVUEZZFOBZYQJ-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom in the ring system. It is known for its interesting biological activities and has been the subject of extensive research in various scientific fields .

Biochemical Analysis

Biochemical Properties

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with 11β-hydroxysteroid dehydrogenase type 1, where it acts as a modulator . This interaction affects the enzyme’s ability to catalyze the conversion of cortisone to cortisol, thereby impacting various physiological processes.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain G-protein coupled receptors, leading to changes in intracellular signaling cascades . Additionally, this compound can alter gene expression patterns, affecting the transcription of genes involved in metabolic pathways and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to specific receptors and enzymes, leading to either inhibition or activation of their functions. For example, its interaction with 11β-hydroxysteroid dehydrogenase type 1 results in the inhibition of the enzyme’s activity, thereby reducing the conversion of cortisone to cortisol . This binding interaction is crucial for its biochemical effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate enzyme activity and cellular processes without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, including disruptions in metabolic pathways and cellular stress responses . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase type 1, influencing the conversion of cortisone to cortisol . Additionally, it affects metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods ensure the consistent quality and purity of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUEZZFOBZYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-17-5
Record name 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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